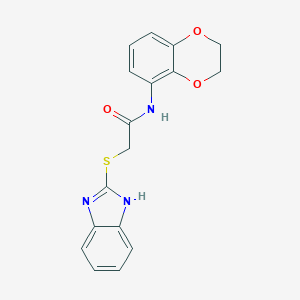

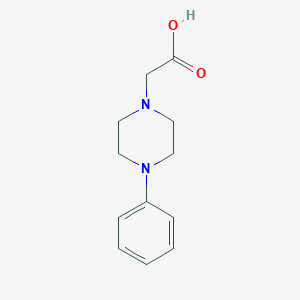

![molecular formula C17H15N3O3 B226780 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as EFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFP is a heterocyclic compound that contains a pyrrole ring fused with a pyrazole ring. This compound has shown promising results in various scientific studies, making it a topic of interest for researchers in the field of drug discovery.

作用机制

The mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it is believed to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival.

生化和生理效应

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-microbial activity against various bacterial strains.

实验室实验的优点和局限性

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific studies, making it a topic of interest for researchers in the field of drug discovery. However, there are also limitations associated with 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. It has low solubility in water, which can make it challenging to work with. Additionally, the exact mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, which can make it difficult to optimize its use.

未来方向

There are several future directions for research on 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential area of interest is the development of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and its potential applications in various fields of medicine. Further research is also needed to optimize the synthesis of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to improve its solubility in water. Overall, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific studies and has the potential to be a valuable tool in the field of drug discovery.

合成方法

The synthesis of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multistep reaction involving the condensation of 4-ethoxyaniline and 2-furylacrolein in the presence of a base, followed by a cyclization reaction using hydrazine hydrate and acetic acid. The final product is obtained through a reaction with acetic anhydride and acetic acid. This method has been optimized to yield high purity and good yields of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.

科学研究应用

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to possess anti-microbial activity against various bacterial strains.

属性

产品名称 |

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |

|---|---|

分子式 |

C17H15N3O3 |

分子量 |

309.32 g/mol |

IUPAC 名称 |

3-(4-ethoxyphenyl)-4-(furan-2-yl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-11-7-5-10(6-8-11)14-13-15(12-4-3-9-23-12)18-17(21)16(13)20-19-14/h3-9,15H,2H2,1H3,(H,18,21)(H,19,20) |

InChI 键 |

SNWYITRUGCYUCH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC=CO4 |

规范 SMILES |

CCOC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC=CO4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)

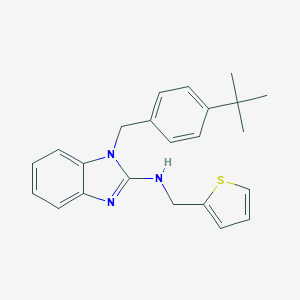

![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)

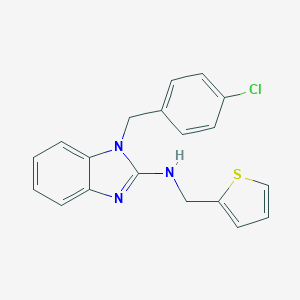

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)

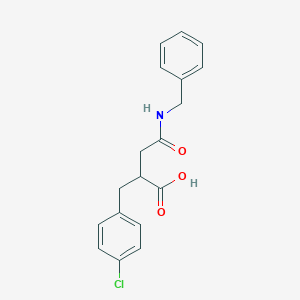

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)

amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)

![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)

![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)

![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226796.png)